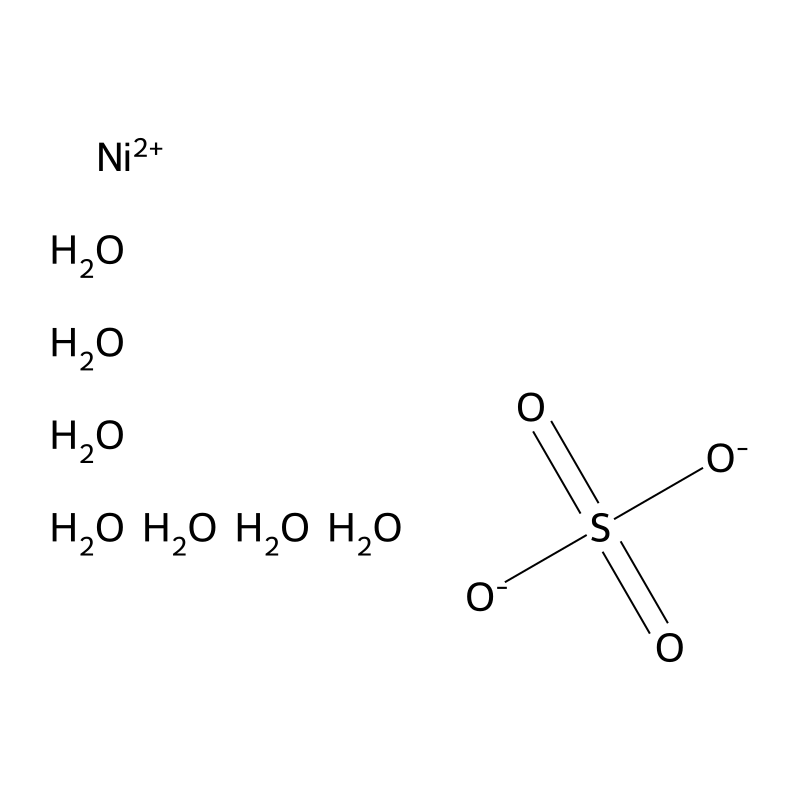

Nickel(II) sulfate heptahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Analytical Chemistry:

- Gravimetric analysis: Nickel(II) sulfate heptahydrate serves as a primary standard for gravimetric analysis, enabling the determination of the concentration of sulfate ions (SO₄²⁻) in a solution. Its high purity and well-defined stoichiometry make it ideal for this purpose [Source: ].

Catalysis:

- Synthesis of nanomaterials: Nickel(II) sulfate heptahydrate is a precursor for the synthesis of various nanomaterials, including nickel nanoparticles, nickel oxides, and composite materials. These nanomaterials find applications in catalysis, energy storage, and electronics due to their unique properties [Source: ].

Electrochemistry:

- Electroplating: Nickel(II) sulfate heptahydrate is the primary electrolyte used in electroplating processes to deposit nickel coatings on various materials. This technique is crucial for various applications, such as corrosion protection, surface modification, and creating conductive layers in electronic devices [Source: ].

Material Science:

- Battery development: Research has explored the use of nickel(II) sulfate heptahydrate as a potential cathode material for rechargeable lithium-ion batteries. Its ability to undergo reversible redox reactions makes it a promising candidate for energy storage applications [Source: ].

Biology and Medicine:

Nickel(II) sulfate heptahydrate consists of one nickel ion, one sulfate ion, and seven water molecules. The compound crystallizes in a monoclinic lattice structure and is known for its bright blue color when hydrated. It is paramagnetic and exhibits a high solubility in water, making it useful in various

- Decomposition Reaction: Upon heating, it can dehydrate to form nickel(II) sulfate:

This reaction illustrates the loss of water molecules as the temperature increases . - Reaction with Hydrochloric Acid: It reacts with hydrochloric acid to produce nickel(II) chloride and sulfuric acid:

- Reaction with Sodium Hydroxide: In the presence of sodium hydroxide, it forms nickel(II) hydroxide and sodium sulfate:

.

Nickel(II) sulfate heptahydrate is known to possess significant biological activity. It has been classified as a human carcinogen, particularly associated with respiratory cancers due to inhalation exposure. Studies have shown that it can cause skin sensitization and allergic reactions. In laboratory animals, oral exposure has not indicated carcinogenic effects, suggesting that the risk is primarily associated with inhalation .

The synthesis of nickel(II) sulfate heptahydrate can be achieved through several methods:

- Dissolution of Nickel Oxide: Nickel oxide can be dissolved in hot dilute sulfuric acid under controlled temperature and pressure conditions to produce a concentrated solution of nickel sulfate .

- Electrochemical Methods: Nickel can also be obtained through electrochemical processes, where nickel metal is oxidized in an acidic medium.

- By-product from Copper Refining: Nickel sulfate is often produced as a by-product during the refining of copper ores .

Research indicates that nickel(II) sulfate heptahydrate interacts with various biological systems. Its potential toxicity has been studied extensively, particularly concerning its allergenic properties and carcinogenic risks. Investigations into its interactions with cellular components suggest that it may induce oxidative stress and inflammatory responses in biological tissues .

Nickel(II) sulfate heptahydrate shares similarities with other nickel salts but has unique properties that distinguish it from them. Here are some comparable compounds:

| Compound Name | Formula | Hydration State | Unique Features |

|---|---|---|---|

| Nickel(II) sulfate hexahydrate | NiSO₄·6H₂O | Hexahydrate | More stable at higher temperatures |

| Nickel(II) chloride | NiCl₂·6H₂O | Hexahydrate | Used primarily in electroplating |

| Nickel(II) acetate | Ni(C₂H₃O₂)₂·4H₂O | Tetrahydrate | Used in organic synthesis |

| Cobalt(II) sulfate heptahydrate | CoSO₄·7H₂O | Heptahydrate | Similar hydration but different metal ion |

| Copper(II) sulfate pentahydrate | CuSO₄·5H₂O | Pentahydrate | Used widely in agriculture and chemistry |

Nickel(II) sulfate heptahydrate's unique combination of properties, including its specific hydration state and solubility characteristics, make it particularly valuable in industrial applications compared to these similar compounds .

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H350 (100%): May cause cancer [Danger Carcinogenicity];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant;Health Hazard;Environmental Hazard